![molecular formula C16H17N5O2 B2767412 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea CAS No. 1798459-76-3](/img/structure/B2767412.png)
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea” is also known as Ethanone . It has a molecular formula of C9H9N3O and a molecular weight of 175.19 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C9H9N3O . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.28±0.1 g/cm3 and a predicted pKa of 0.00±0.30 . Other physical and chemical properties like melting point, boiling point, and toxicity are not available in the search results.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Treatment of Gout
One significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the treatment of gout. Compounds such as 4-hydroxypyrazolo[3,4-d]pyrimidine (HPP) have been identified as potent inhibitors of the enzyme xanthine oxidase. This enzyme is crucial for the oxidative metabolism of purines, leading to the production of uric acid. Inhibiting xanthine oxidase helps to lower serum and urinary uric acid levels, providing a therapeutic strategy for managing gout and related conditions (Hall, Holloway, & Scott, 1964).
Cognitive Impairment Treatment
Another application is found in the development of inhibitors for phosphodiesterase 1 (PDE1), which are considered for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. Research in this area led to the identification of several potent and selective PDE1 inhibitors based on the pyrazolo[3,4-d]pyrimidinone scaffold. One such compound, ITI-214, has shown promise in preclinical models and is advancing through clinical development (Li et al., 2016).
Antifungal Applications
Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated potential in antifungal applications. Studies have shown that certain derivatives exhibit good antifungal abilities against pathogens such as Colletotrichum gloeosporioides. The development of these compounds could lead to new treatments for fungal infections affecting plants and potentially humans (Zhang et al., 2016).
Cancer Research
In cancer research, pyrazolo[1,5-a]pyrimidine derivatives have been explored as multitargeted receptor tyrosine kinase inhibitors. These compounds have shown efficacy in inhibiting key receptors involved in tumor growth and metastasis, such as VEGFR and PDGFR kinases. For example, specific inhibitors have demonstrated potent activity and favorable pharmacokinetic profiles in preclinical models, highlighting their potential as cancer therapeutics (Frey et al., 2008).
Synthesis of Novel Compounds
The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile building block for the synthesis of a wide range of novel compounds with potential pharmacological applications. These include the development of new fluorophores, ligands for benzodiazepine receptors, and other bioactive molecules with potential antitumor, antimicrobial, and anti-inflammatory properties (Castillo, Tigreros, & Portilla, 2018).
Propiedades
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-12-9-15-18-10-13(11-21(15)20-12)19-16(22)17-7-8-23-14-5-3-2-4-6-14/h2-6,9-11H,7-8H2,1H3,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLDIMZBBWGIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2767329.png)
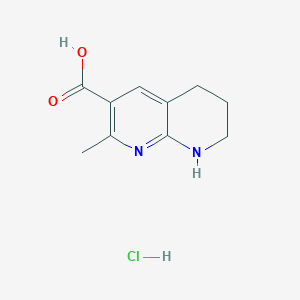
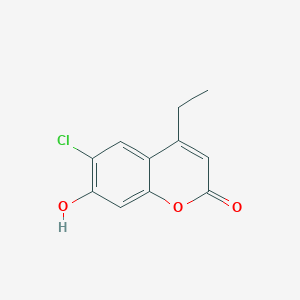

![3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2767337.png)

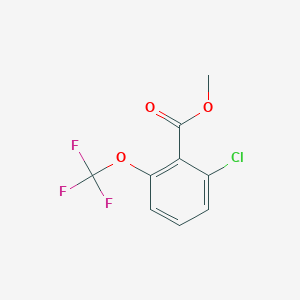
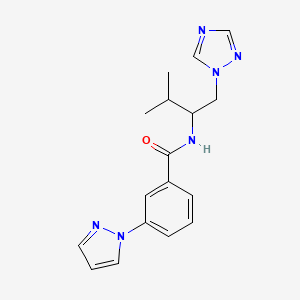
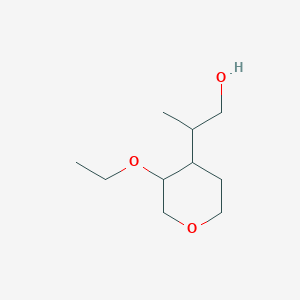
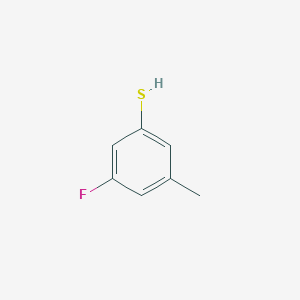
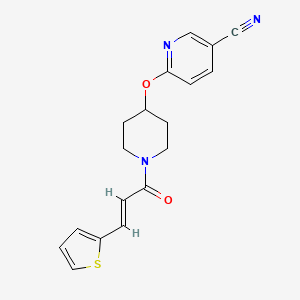
![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2767346.png)


